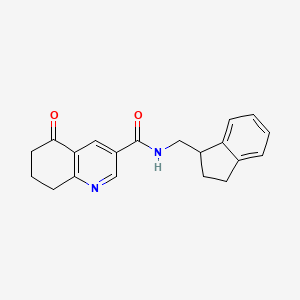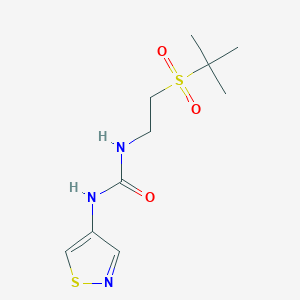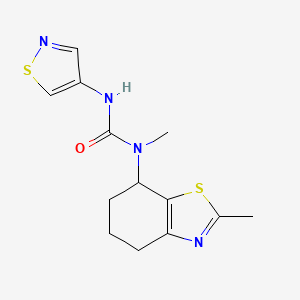
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a chemical compound that has shown promising results in scientific research. DIQC is a quinoline-based inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
科学研究应用
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. PARP inhibitors, including N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide inhibits PARP, which is involved in DNA repair mechanisms. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, PARP is overactivated, which leads to the survival of the cancer cells. By inhibiting PARP, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide prevents the repair of damaged DNA, leading to the death of cancer cells. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce DNA damage and inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its specificity for PARP inhibition. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of PARP in DNA repair mechanisms. However, one limitation of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide analogs with improved solubility and potency. Another area of interest is the combination of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide with other cancer treatments to enhance efficacy. In addition, further research is needed to understand the potential of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in treating neurodegenerative diseases. Overall, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in scientific research and has the potential to be a valuable tool in cancer treatment and other areas of research.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide involves the reaction of 2-bromo-3-indenylmethanol with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a base. The resulting compound is then treated with acetic anhydride to form N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide. The synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-15(12-21-18)20(24)22-11-14-9-8-13-4-1-2-5-16(13)14/h1-2,4-5,10,12,14H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMZVESZDVBNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CCC4=CC=CC=C34)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![3-benzyl-N-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]phenyl]-3-methylazetidine-1-carboxamide](/img/structure/B7435573.png)



![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)